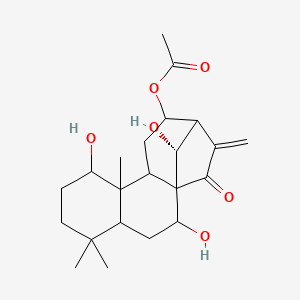

Excisanin B

Description

Properties

Molecular Formula |

C22H32O6 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12?,13?,14?,15?,16?,17?,19-,21?,22?/m1/s1 |

InChI Key |

VAAUVQKKXHANPM-SASCPTOWSA-N |

SMILES |

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C |

Isomeric SMILES |

CC(=O)OC1CC2C3(C(CCC(C3CC(C24[C@@H](C1C(=C)C4=O)O)O)(C)C)O)C |

Canonical SMILES |

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Anti-Cancer Mechanisms of Excisanin A

Executive Summary

Excisanin A is a diterpenoid compound that has been shown to exhibit significant anti-cancer effects, particularly in breast and colon cancer cell lines. Its mechanism of action is multifaceted, primarily involving the inhibition of cancer cell invasion and migration, and the induction of apoptosis. This guide synthesizes the current understanding of Excisanin A's molecular interactions within cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Action

Excisanin A exerts its anti-neoplastic effects through two primary mechanisms: the inhibition of metastasis by downregulating key signaling pathways and the induction of programmed cell death (apoptosis) via the activation of stress-related kinases.

Inhibition of Cancer Cell Invasion and Metastasis

A significant aspect of Excisanin A's anti-cancer activity is its ability to inhibit the invasive behavior of cancer cells.[1][2] This is achieved through the modulation of the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway, which ultimately leads to the suppression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix and subsequent cell invasion.[1]

Specifically, Excisanin A has been observed to:

-

Significantly inhibit the migration and invasion of MDA-MB-231 and SKBR3 breast cancer cells.[1]

-

Suppress the mRNA and protein levels of MMP-2 and MMP-9 in a dose-dependent manner.[1]

-

Abolish the expression of integrin β1 and reduce the phosphorylation of its downstream effectors, focal adhesion kinase (FAK) and Src.[1]

-

Inhibit the phosphorylation of phosphoinositide 3-kinase (PI3K), AKT, and glycogen synthase kinase 3 beta (GSK3β).[1]

-

Down-regulate the expression of β-catenin and the luciferase activity of the transcription factor LEF-1.[1]

Induction of Apoptosis

Excisanin A also induces programmed cell death, or apoptosis, in cancer cells. In human colon cancer SW620 cells, Excisanin A was shown to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3] This activation leads to a cascade of events culminating in apoptosis.

Key findings include:

-

Induction of apoptosis in SW620 cells, with a rapid increase in early apoptotic cells within 12 hours of treatment.[3]

-

Cleavage of caspase-9, caspase-3, and the caspase-3 substrate poly (ADP-ribose) polymerase (PARP).[3]

-

Activation of SAPK/JNK and p38 MAPK pathways within 3 hours of treatment.[3]

-

Up-regulation of c-Jun protein levels after 6 hours.[3]

Quantitative Data

The cytotoxic effects of Excisanin A have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW620 | Human Colon Cancer | 8.22 | [3] |

| MDA-MB-231 | Human Breast Cancer | 10-40 (effective range) | [1] |

| SKBR3 | Human Breast Cancer | 10-40 (effective range) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Excisanin A.

Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the effect of Excisanin A on the proliferation of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., SW620, MDA-MB-231, SKBR3) in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Excisanin A (e.g., 0, 10, 20, 40 µM) for a specified period (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Western Blot Analysis

-

Objective: To detect the expression and phosphorylation status of specific proteins in signaling pathways.

-

Methodology:

-

Treat cells with Excisanin A at desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., MMP-2, p-FAK, Caspase-3, β-actin) overnight at 4°C.[4][5]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

-

Transwell Invasion Assay

-

Objective: To assess the effect of Excisanin A on the invasive capacity of cancer cells.

-

Methodology:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed cancer cells (e.g., 5x10^4 cells) in serum-free medium containing different concentrations of Excisanin A into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of invading cells in several random microscopic fields.

-

Quantify the results and express them as a percentage of the control.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after treatment with Excisanin A.

-

Methodology:

-

Treat cells with Excisanin A for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]

-

Conclusion

Excisanin A demonstrates significant potential as an anti-cancer agent by targeting key processes in cancer progression: metastasis and cell survival. Its ability to inhibit the integrin β1/FAK/PI3K/AKT/β-catenin pathway provides a strong rationale for its anti-metastatic effects. Furthermore, its capacity to induce apoptosis through the SAPK/JNK and p38 MAPK pathways highlights its cytotoxic capabilities. The data presented in this guide underscore the need for further preclinical and clinical investigation of Excisanin A as a potential therapeutic for cancers such as breast and colon cancer.

References

- 1. A diterpenoid compound, excisanin A, inhibits the invasive behavior of breast cancer cells by modulating the integrin β1/FAK/PI3K/AKT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Western Blot Protocol | Sino Biological [sinobiological.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

The Biological Frontier of Excisanin B: A Technical Guide to its Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Excisanin B, a complex diterpenoid belonging to the ent-kaurane class, has emerged as a molecule of significant interest in the scientific community. While research into specific synthetic derivatives of this compound is still in its nascent stages, the parent compound and its structural analogs within the ent-kaurane family exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and related compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in their evaluation. Furthermore, this guide explores the structure-activity relationships within the ent-kaurane class, offering insights into potential avenues for the design and development of novel therapeutic agents based on the this compound scaffold.

Core Biological Activities: Anti-inflammatory and Cytotoxic Effects

This compound and its congeners have demonstrated potent anti-inflammatory and cytotoxic properties, positioning them as promising candidates for the development of new treatments for a range of diseases, from inflammatory disorders to cancer.

Anti-inflammatory Activity

The anti-inflammatory effects of ent-kaurane diterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A significant body of research has focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several ent-kaurane derivatives have been shown to effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade.[1] This suppression is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Cytotoxic Activity

The cytotoxic potential of ent-kaurane diterpenoids against various cancer cell lines has been extensively investigated. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a variety of cancer types.[3][4] The molecular mechanisms underlying their anti-cancer effects are multifaceted and can involve the modulation of critical signaling pathways that regulate cell survival and death. For instance, Excisanin A, a close structural analog of this compound, has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the blockade of the PKB/AKT signaling pathway.[5] Furthermore, it has been demonstrated to suppress tumor cell invasion by modulating the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway.[6]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of selected ent-kaurane diterpenoids. Due to the limited data on this compound derivatives, the tables include data for the parent compound and other relevant analogs to provide a comparative overview.

Table 1: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 7 (Abietane diterpenoid quinone) | NO Production Inhibition | RAW 264.7 | 1.9 | [1] |

| Compound 8 (Abietane diterpenoid quinone) | NO Production Inhibition | RAW 264.7 | >10.2 | [1] |

| Compound 9 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 10 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 17 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 28 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 55 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 61 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

| Compound 62 (Kaurene derivative) | NO Production Inhibition | RAW 264.7 | Non-cytotoxic, active | [2] |

Table 2: Cytotoxic Activity of ent-Kaurane Diterpenoids

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 1 (from Salvia cavaleriei) | HL-60 | 0.65 | [3][4] |

| Compound 3 (from Salvia cavaleriei) | HL-60 | 1.2 | [3][4] |

| Compound 6 (from Salvia cavaleriei) | HL-60 | 2.1 | [3][4] |

| Compound 7 (from Salvia cavaleriei) | HL-60 | 3.4 | [3][4] |

| Compound 8 (from Salvia cavaleriei) | HL-60 | 6.4 | [3][4] |

| Compound 9 (from Salvia cavaleriei) | HL-60 | 1.5 | [3][4] |

| Compound 10 (from Salvia cavaleriei) | HL-60 | 1.8 | [3][4] |

| Compound 12 (from Salvia cavaleriei) | HL-60 | 2.5 | [3][4] |

| Compound 15 (from Salvia cavaleriei) | HL-60 | 3.7 | [3][4] |

| cis-platin (positive control) | HL-60 | 5.8 | [3][4] |

| Excisanin A | MDA-MB-231, SKBR3 | 10-40 (effective concentration) | [6] |

| Effusanin B | A549 | Exhibits significant anticancer activity | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of this compound and its analogs.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480, MDA-MB-231, SKBR3, Hep3B, MDA-MB-453) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

-

Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite, and the percentage of NO inhibition is calculated.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by ent-kaurane diterpenoids and a general workflow for their biological evaluation.

Caption: Anti-inflammatory signaling pathway of ent-kaurane diterpenoids.

Caption: Cytotoxic signaling pathway of Excisanin A.

Caption: General workflow for biological evaluation.

Structure-Activity Relationships (SAR) and Future Directions

While specific SAR studies on this compound derivatives are scarce, analysis of the broader ent-kaurane class provides valuable insights for future drug design. Key structural features that influence biological activity include:

-

The α,β-unsaturated ketone moiety: This functional group is often crucial for the cytotoxic and anti-inflammatory activities of many ent-kaurane diterpenoids.

-

Hydroxylation patterns: The position and stereochemistry of hydroxyl groups on the diterpenoid skeleton can significantly impact potency and selectivity.

-

Esterification and Glycosylation: Modification of hydroxyl groups through esterification or glycosylation can alter the pharmacokinetic and pharmacodynamic properties of the compounds.

Future research should focus on the semi-synthesis or total synthesis of a library of this compound derivatives with systematic modifications to these key structural features. Such studies will be instrumental in elucidating the detailed SAR of this promising class of natural products and in identifying lead compounds with enhanced therapeutic potential and improved pharmacological profiles. The exploration of novel delivery systems and combination therapies also represents a promising avenue for maximizing the therapeutic efficacy of this compound and its future derivatives.

References

- 1. Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxic ent-kaurane diterpenoids from Salvia cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A diterpenoid compound, excisanin A, inhibits the invasive behavior of breast cancer cells by modulating the integrin β1/FAK/PI3K/AKT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Excisanin B: A Technical Whitepaper on its Natural Sources, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin B is a naturally occurring ent-kaurane diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its botanical sources, available data on its natural abundance, detailed experimental protocols for its isolation and analysis, and an exploration of its putative signaling pathways based on current research and studies of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid compound characterized by a complex tetracyclic ent-kaurane skeleton.[1] First identified in plants of the Isodon genus, this molecule has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties.[1] Its chemical formula is C₂₂H₃₂O₆, with a molecular weight of 392.5 g/mol .[1] The growing interest in natural products as sources for novel therapeutic agents underscores the importance of a thorough understanding of compounds like this compound. This whitepaper aims to consolidate the current knowledge on this compound to facilitate further research and development.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Isodon, a member of the Lamiaceae family. The specific plant species that have been identified as sources of this compound are:

-

Isodon japonicus : The aerial parts of this plant, including the leaves and stems, are a known source of this compound.[2]

-

Isodon inflexus : This species has also been reported to contain this compound.

-

Isodon excisus : While not explicitly stated in the initial search results, related diterpenoids are found in this species, suggesting it as a potential source.

The concentration and composition of diterpenoids, including this compound, in these plants can vary depending on factors such as the geographical location, season of harvest, and the specific plant part used for extraction.

Natural Abundance

Precise quantitative data on the natural abundance of this compound in its source plants is not extensively documented in the readily available scientific literature. However, studies on the chemical constituents of Isodon species provide some context for the yield of related diterpenoids. The following table summarizes the yield of various diterpenoids from different Isodon species to provide a general understanding of the potential abundance of compounds like this compound.

| Diterpenoid | Plant Source | Plant Part | Yield (mg/kg of dried plant material) | Reference |

| Oridonin | Isodon rubescens | Aerial Parts | ~1000 | F. Mei-Ling et al., Molecules, 2012 |

| Ponicidin | Isodon lophanthoides | Aerial Parts | ~200 | Y. Zhao et al., Molecules, 2013 |

| Enmein | Isodon japonicus | Leaves | ~500 | T. Fujita et al., Chem. Pharm. Bull., 1973 |

| Nodosin | Isodon serra | Aerial Parts | ~300 | H. Li et al., Planta Med., 2010 |

Note: The yields presented above are for related ent-kaurane diterpenoids and are intended to provide a general reference. The actual yield of this compound may vary. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), are required to determine the precise natural abundance of this compound in its source plants.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and analysis of ent-kaurane diterpenoids from Isodon species and can be adapted for this compound.

Extraction and Isolation

-

Plant Material Preparation: The aerial parts (leaves and stems) of the source plant (Isodon japonicus or Isodon inflexus) are collected, air-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature. The extraction is typically repeated three times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Quantitative Analysis (UPLC-MS/MS)

A sensitive and accurate method for the quantification of this compound can be developed using UPLC-MS/MS.

-

Standard Preparation: A stock solution of purified this compound is prepared in methanol. A series of working standard solutions are prepared by serial dilution.

-

Sample Preparation: A precisely weighed amount of the powdered plant material is extracted with methanol using ultrasonication. The extract is then filtered through a 0.22 µm membrane filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.

-

Signaling Pathways and Mechanism of Action

While the specific signaling pathways of this compound are still under investigation, research on structurally similar ent-kaurane diterpenoids, such as Excisanin A and Effusanin B, provides valuable insights into its potential mechanisms of action.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway (Inferred)

Many natural diterpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the putative mechanism by which this compound may inhibit this pathway.

Caption: Inferred anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Cytotoxic Activity: Induction of Apoptosis via the PI3K/AKT Pathway (Inferred)

Studies on the related compound Excisanin A have shown that it can induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway. A similar mechanism is proposed for this compound.

Caption: Inferred apoptotic mechanism of this compound via inhibition of the PI3K/AKT pathway.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This technical guide has summarized the current knowledge regarding its natural sources, provided context on its potential abundance, and outlined detailed experimental protocols for its study. Furthermore, based on evidence from related compounds, potential mechanisms of action involving key cellular signaling pathways have been proposed. Further research is warranted to fully elucidate the pharmacological properties and therapeutic potential of this compound. Specifically, quantitative studies to determine its precise natural abundance and in-depth investigations into its specific molecular targets and signaling pathways will be crucial for its future development as a therapeutic agent.

References

- 1. TNFalpha-induced NF-kappaB activation and cell oxidant production are modulated by hexameric procyanidins in Caco-2 cells | Mars Cocoa Science [marscocoascience.com]

- 2. [Analysis of chemical compositions in different parts of Isodon japonicus using UPLC-Q-TOF-MS technique combined with chemometrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

Excisanin B: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Excisanin B, a diterpenoid compound, has garnered attention within the scientific community for its notable biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, alongside detailed experimental protocols and a visualization of its proposed mechanism of action. All quantitative data is presented in a structured format for clarity and comparative analysis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₂O₆ | [1][] |

| Molecular Weight | 392.49 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

To facilitate further research and verification of this compound's properties, the following are detailed methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the sample with a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed down to the sealed end of the tube to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility (Shake-Flask Method)

Understanding the solubility of a compound in various solvents is crucial for formulation development and biological testing. The shake-flask method is a standard procedure to determine equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

References

Excisanin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excisanin B, an ent-kauranoid diterpenoid, has been identified within the genus Isodon, a plant group with a rich history in traditional medicine. This document provides a comprehensive technical overview of the discovery and isolation of this compound, its characterized biological activities, and the putative signaling pathways through which it exerts its effects. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside quantitative data on its bioactivity. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a constituent of Isodon japonicus. Its discovery was the result of systematic phytochemical investigations aimed at identifying bioactive compounds from this plant species. The isolation of this compound is achieved through a multi-step process involving extraction and chromatography.

General Experimental Workflow for Isolation

The isolation of this compound from Isodon species follows a standardized workflow for the separation of ent-kauranoid diterpenoids. This process begins with the extraction of the plant material, followed by a series of chromatographic separations to purify the target compound.

Detailed Experimental Protocols

The following protocols are representative of the methods used for the isolation of ent-kauranoid diterpenoids, including this compound, from Isodon species.

Protocol 1: Extraction and Preliminary Fractionation

-

Extraction: The air-dried and powdered aerial parts of Isodon japonicus are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the diterpenoids, is collected.

Protocol 2: Chromatographic Purification

-

Silica Gel Chromatography: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient, typically a mixture of chloroform and methanol, to separate the components based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove smaller molecules and pigments.

-

MCI Gel Chromatography: Subsequent purification is carried out on an MCI gel column, eluting with a methanol-water gradient.

-

Semi-preparative HPLC: The final purification of this compound is achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column, using a mobile phase such as methanol-water.

Biological Activity

This compound has demonstrated notable biological activity, particularly in the context of inflammation. The primary characterized activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[1]. Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug discovery.

Quantitative Data

The biological activity of this compound and its analogs isolated from Isodon japonicus has been quantified, with a focus on their anti-inflammatory and cytotoxic effects.

| Compound | Biological Activity | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition of Nitric Oxide Production | RAW 264.7 | Data not specified in abstract | [1] |

| Lasiokaurin | Cytotoxicity | HL-60 | 2.0 | [2] |

| Lasiokaurin | Cytotoxicity | A-549 | 11.4 | [2] |

| Lasiokaurin | Cytotoxicity | HO-8910 | 17.9 | [2] |

| Oridonin | Cytotoxicity | HL-60 | 4.6 | [2] |

| Oridonin | Cytotoxicity | A-549 | 17.5 | [2] |

| Shikokianin | Cytotoxicity | HL-60 | 3.4 | [2] |

| Shikokianin | Cytotoxicity | A-549 | 18.8 | [2] |

Experimental Protocol for Nitric Oxide Inhibition Assay

Protocol 3: Measurement of Nitric Oxide Production

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The IC50 value, the concentration of this compound that inhibits 50% of nitric oxide production, is then determined.

Signaling Pathways

The inhibition of nitric oxide production by natural compounds in LPS-stimulated macrophages is often mediated through the modulation of key inflammatory signaling pathways. While the specific pathways affected by this compound have not been definitively elucidated, a putative mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are critical for the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Putative Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates the likely signaling pathway through which this compound may exert its anti-inflammatory effects by inhibiting NO production.

Conclusion

This compound, an ent-kauranoid diterpenoid from Isodon japonicus, demonstrates significant anti-inflammatory potential through the inhibition of nitric oxide production. The established protocols for its isolation and biological evaluation provide a solid framework for further research. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The data and methodologies presented in this guide offer a valuable starting point for the development of new anti-inflammatory agents derived from natural sources.

References

An In-depth Technical Guide on the In Vitro Cytotoxicity of Excisanin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excisanin B is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, such as Isodon japonicus. Diterpenoids from this genus are a subject of significant interest in oncological research due to their potent cytotoxic and anti-inflammatory properties. This document provides a technical overview of the available data on the in vitro cytotoxicity of this compound, including its effects on specific cell lines, and outlines common experimental methodologies for assessing its cytotoxic potential. While research specifically on this compound is limited, this guide also draws upon the broader context of related Isodon diterpenoids to infer potential mechanisms of action and signaling pathways.

Quantitative Data Presentation

The currently available public literature provides limited quantitative data on the cytotoxic effects of this compound. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound against a murine leukemia cell line.

| Cell Line | Cell Type | IC50 Value | Reference |

| LEUK-P388 | Murine Leukemia | 0.63 µg/mL | [1] |

Note: The LEUK-P388 cell line is a commonly used model in cancer research for screening potential cytotoxic agents. The low IC50 value suggests that this compound exhibits significant cytotoxic activity against this cell line. Further research is required to determine its efficacy across a broader range of human cancer cell lines.

Experimental Protocols

While the specific protocol used to determine the IC50 value in the referenced study is not detailed, a standard experimental workflow for assessing the in vitro cytotoxicity of a compound like this compound is described below.

1. Cell Culture and Maintenance:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal, non-cancerous cell line (e.g., HEK293 for human embryonic kidney) should be used to assess both efficacy and selectivity.

-

Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

2. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

To determine if the cytotoxic effect is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry can be performed.

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway Diagram: PI3K/Akt Pathway

While the specific signaling pathways affected by this compound are not yet elucidated, research on the closely related compound, Excisanin A, has shown inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer cell survival and proliferation. It is plausible that this compound may act through a similar mechanism.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

This compound demonstrates potent in vitro cytotoxic activity against the murine leukemia cell line LEUK-P388. However, further comprehensive studies are necessary to fully characterize its cytotoxic profile across a wider range of cancer cell lines, elucidate its precise mechanism of action, and identify the specific signaling pathways it modulates. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into the therapeutic potential of this compound as an anticancer agent. The significant activity of related Isodon diterpenoids suggests that this compound is a promising candidate for further investigation in drug discovery and development.

References

An In-Depth Technical Guide on Diterpenoid Compounds in Apoptosis Signaling Pathways

A Note to the Reader: Extensive research for "Excisanin B" and its specific role in apoptosis signaling pathways did not yield sufficient scientific literature to compile a detailed technical guide as requested. The available body of research on this particular compound is limited. However, significant data exists for the closely related diterpenoid, Excisanin A , as well as other similar compounds isolated from the Isodon plant species. This guide will therefore focus on the well-documented apoptotic signaling pathways of Excisanin A and other relevant diterpenoids, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Diterpenoids and Apoptosis

Diterpenoids, a class of natural products isolated from various plants, have garnered considerable attention for their potent antitumor activities, often with low toxicity. A key mechanism underlying their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a critical cellular process for removing damaged or unwanted cells and is tightly regulated by complex signaling networks. Dysregulation of these pathways is a hallmark of cancer, making apoptosis induction a primary target for cancer therapeutics.

This guide will explore the molecular mechanisms by which diterpenoids, particularly Excisanin A, modulate these signaling cascades to induce apoptosis in cancer cells.

Core Signaling Pathways Modulated by Excisanin A

Research indicates that Excisanin A primarily exerts its pro-apoptotic effects by targeting key signaling nodes that regulate cell survival and death. The most prominently implicated pathway is the PI3K/Akt signaling cascade.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that promotes cell survival, proliferation, and growth. Its aberrant activation is common in many cancers, contributing to resistance to apoptosis. Excisanin A has been shown to be a potent inhibitor of this pathway.[1]

Mechanism of Action:

-

Inhibition of Akt Activity: Excisanin A directly inhibits the activity of Akt (also known as Protein Kinase B or PKB).[1]

-

Downregulation of Downstream Effectors: By inhibiting Akt, Excisanin A prevents the phosphorylation and activation of downstream targets that promote cell survival.

The inhibition of the PI3K/Akt pathway by Excisanin A leads to a cellular environment that is sensitized to apoptotic signals.

The Mitochondrial (Intrinsic) Pathway of Apoptosis

Many diterpenoids, such as Effusanin B, engage the intrinsic pathway of apoptosis, which is centered around the mitochondria. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Key Molecular Events:

-

Regulation of Bcl-2 Family Proteins: Compounds like Effusanin B have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1. This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism by which diterpenoids can induce apoptosis. Effusanin B, for instance, has been observed to increase ROS production in a dose-dependent manner.[2]

Mechanism of Action:

-

Oxidative Stress: Elevated ROS levels create a state of oxidative stress within the cell.

-

Mitochondrial Damage: This oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and furthering the release of pro-apoptotic factors.[2]

-

Signaling Cascade Activation: ROS can also act as signaling molecules to activate stress-related pathways, such as the JNK pathway, which can further promote apoptosis.

Quantitative Data on Diterpenoid-Induced Apoptosis

The following tables summarize the quantitative data from studies on the effects of relevant diterpenoids on cancer cells.

Table 1: Cytotoxicity of Diterpenoids in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Effusanin B | A549 (Lung Cancer) | MTT | 10.7 µM | [2] |

| Etoposide (Control) | A549 (Lung Cancer) | MTT | 16.5 µM | [2] |

Table 2: Effect of Effusanin B on Apoptosis in A549 Cells

| Treatment Concentration | Percentage of Apoptotic Cells | Reference |

| Control (0 µM) | 9.53% | [2] |

| 6 µM | 49.26% | [2] |

| 12 µM | 76.99% | [2] |

| 24 µM | 92.16% | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pro-apoptotic effects of diterpenoids.

Cell Culture

-

Cell Lines: Human cancer cell lines such as Hep3B (hepatocellular carcinoma), MDA-MB-231 (breast cancer), and A549 (non-small-cell lung cancer) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

-

Procedure:

-

Seed cells in 96-well plates.

-

After 24 hours, treat cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

-

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The cell populations are distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, Caspase-3, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity relative to a loading control (e.g., β-actin).

-

Conclusion and Future Directions

Diterpenoids derived from Isodon species, such as Excisanin A and Effusanin B, demonstrate significant potential as anticancer agents by effectively inducing apoptosis in various cancer cell lines. The primary mechanisms involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of the intrinsic mitochondrial apoptotic pathway, often accompanied by an increase in cellular ROS.

While the specific signaling pathways of this compound remain to be elucidated, the comprehensive data available for its structural analogs provide a strong foundation for future research. Further investigation is warranted to isolate and characterize this compound, evaluate its cytotoxic and pro-apoptotic activities, and delineate its precise molecular targets. Such studies will be crucial for the potential development of this and other diterpenoids as novel chemotherapeutic agents.

References

- 1. ExcisaninA, a diterpenoid compound purified from Isodon MacrocalyxinD, induces tumor cells apoptosis and suppresses tumor growth through inhibition of PKB/AKT kinase activity and blockade of its signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Excisanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Excisanin B, a diterpenoid isolated from Rabdosia excisa, has garnered interest for its notable cytotoxic and anti-inflammatory activities.[1][2] This technical guide provides an in-depth exploration of the structural elucidation of this compound, presenting the spectroscopic data, experimental methodologies, and the logical framework that led to the determination of its complex molecular structure.

Isolation and Physicochemical Properties

This compound was first isolated from the leaves of Rabdosia excisa alongside its analogue, Excisanin A.[1] The isolation process typically involves solvent extraction and chromatographic separation techniques. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₆ |

| Molecular Weight (M+) | 392 |

| Melting Point | 240-243 °C |

| Optical Rotation [α]²⁰D | -13.9° (c=1.00, C₅H₅N) |

| UV λmax (EtOH) | 230 nm (ε 7900) |

| IR νmax (KBr) | 3400, 1740, 1726, 1713, 1646 cm⁻¹ |

| Table 1: Physicochemical Properties of this compound. [1] |

Spectroscopic Data Analysis

The structural determination of this compound relied heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Infrared (IR) and Ultraviolet (UV) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in C₅D₅N is very similar to that of Excisanin A, with the key difference being the presence of a signal corresponding to an acetyl group at δ 2.07. This, along with a downfield shift of the 12α-H signal to δ 5.26, suggested that this compound is an acetylated derivative of Excisanin A.[1]

¹³C NMR Spectroscopy

A comparison of the ¹³C NMR spectra of Excisanin A and B revealed that the spectrum of this compound differs only in the number of methyl and carbonyl carbons, which is consistent with the presence of an additional acetyl group.[1]

Chemical Correlation and Derivatization

Chemical transformations were pivotal in confirming the structure of this compound and its relationship to Excisanin A.

Saponification

Saponification of this compound with 1 N NaOH yielded Excisanin A, confirming that this compound is a monoacetyl derivative of Excisanin A.[1]

Acetylation

Acetylation of this compound using acetic anhydride in pyridine resulted in a tetraacetate. This product was found to be identical to the tetraacetate derived from the acetylation of Excisanin A, further solidifying the structural relationship between the two compounds.[1]

Acetonide Formation

Treatment of this compound with acetone in the presence of anhydrous copper (II) sulfate led to the formation of an acetonide, indicating the presence of a cis-diol functionality.[1]

Oxidation

Reaction of this compound with a Beckmann mixture resulted in the formation of a 1-oxo compound.[1]

Stereochemistry and Conformational Analysis

Nuclear Overhauser Effect (NOE) experiments were crucial in determining the stereochemistry of this compound. An 18% NOE was observed for the singlet at δ 5.62 (14α-H) upon irradiation of the signal at δ 1.54 (10-CH₃). This observation helped to establish the relative stereochemistry of the molecule.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

5.1. Saponification of this compound: this compound is dissolved in a suitable solvent and treated with a 1 N solution of sodium hydroxide (NaOH). The reaction mixture is stirred, typically at room temperature, until the reaction is complete as monitored by thin-layer chromatography (TLC). The product, Excisanin A, is then isolated by neutralization of the reaction mixture and subsequent extraction and purification.[1]

5.2. Acetylation of this compound: this compound is dissolved in pyridine, and an excess of acetic anhydride is added. The reaction is allowed to proceed at room temperature. Upon completion, the excess reagents are removed, and the resulting tetraacetate is purified, typically by chromatography.[1]

5.3. Acetonide Formation: this compound is dissolved in acetone, and anhydrous copper (II) sulfate is added as a catalyst. The mixture is stirred until the reaction is complete. The solid catalyst is then filtered off, and the acetonide derivative is purified from the filtrate.[1]

Visualizing the Elucidation Process

The logical flow of the structural elucidation can be visualized as a series of interconnected experimental steps and data interpretations.

References

Unraveling the Anti-Inflammatory Potential of Excisanin B: A Deep Dive

For the attention of researchers, scientists, and professionals in drug development, this technical guide explores the existing knowledge surrounding Excisanin B and its putative effects on inflammatory markers. While direct and extensive research on this compound is limited, this paper aims to synthesize available information on closely related compounds and analogous signaling pathways to provide a foundational understanding and guide future research directions.

Introduction:

Inflammation is a complex biological response crucial for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a multitude of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. Diterpenoids, a large class of natural products, have emerged as a promising source of such agents. This guide focuses on this compound, a diterpenoid compound whose anti-inflammatory properties are an area of growing interest. Due to the nascent stage of research on this compound, this document will draw upon data from analogous compounds to infer its potential mechanisms of action and effects on key inflammatory mediators.

Core Concept: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are attributed to their ability to interfere with pro-inflammatory signaling cascades. Two of the most extensively studied pathways in this context are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

A proposed mechanism for the anti-inflammatory action of compounds structurally related to this compound involves the inhibition of these key signaling pathways.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

Quantitative Data on Inflammatory Markers

Due to the limited availability of studies specifically investigating this compound, the following table summarizes the effects of a related diterpenoid, Excisanin A, on key inflammatory markers in breast cancer cell lines. This data provides a potential framework for what might be expected from this compound.

| Inflammatory Marker | Cell Line | Treatment Concentration | Result | Reference |

| MMP-2 (mRNA) | MDA-MB-231 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-9 (mRNA) | MDA-MB-231 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-2 (protein) | MDA-MB-231 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-9 (protein) | MDA-MB-231 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-2 (mRNA) | SKBR3 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-9 (mRNA) | SKBR3 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-2 (protein) | SKBR3 | 10-40µM | Dose-dependent decrease | [1] |

| MMP-9 (protein) | SKBR3 | 10-40µM | Dose-dependent decrease | [1] |

MMP-2 and MMP-9 (Matrix metalloproteinases) are enzymes involved in the degradation of the extracellular matrix, a process that is heightened during inflammation and cancer metastasis.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies that could be adapted to study the effects of this compound. The following protocols are based on standard techniques used in the investigation of anti-inflammatory compounds.

Cell Culture and Treatment:

-

Cell Lines: Macrophage cell lines (e.g., RAW 264.7) or specific cancer cell lines relevant to the inflammatory condition of interest are commonly used.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Measurement of Inflammatory Markers:

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

-

Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK) and inflammatory enzymes (e.g., COX-2, iNOS).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.

Caption: A generalized experimental workflow to investigate the anti-inflammatory effects of this compound.

While direct evidence for the anti-inflammatory effects of this compound is currently scarce, the data from structurally similar compounds strongly suggests its potential as a modulator of key inflammatory pathways. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its precise molecular targets and mechanism of action will be critical in evaluating its therapeutic potential for the treatment of inflammatory diseases. The experimental frameworks and signaling pathway diagrams provided in this guide offer a roadmap for such investigations.

References

Preliminary Antibacterial Screening of Excisanin B: A Methodological and Contextual Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the current state of knowledge regarding the antibacterial properties of Excisanin B, a diterpenoid compound. Extensive literature searches indicate that while this compound is suggested to possess antibacterial activity, specific quantitative data from preliminary screenings, such as Minimum Inhibitory Concentrations (MICs) or zone of inhibition measurements, are not publicly available at this time. This guide, therefore, provides essential context on this compound and the known antibacterial activities of related compounds from the Isodon genus. Furthermore, it presents standardized, detailed protocols for the preliminary antibacterial screening of natural products, which can be applied to compounds like this compound. These methodologies are accompanied by workflow visualizations to aid in experimental design and execution.

Introduction to this compound

This compound is a diterpenoid isolated from plants of the Isodon genus, notably Isodon japonicus. Diterpenoids from this genus are recognized for a wide range of biological activities. While some commercial suppliers note the "antibacterial effects" of this compound, peer-reviewed studies detailing these specific properties are currently absent from the scientific literature[1].

The genus Isodon is a rich source of bioactive compounds. Research has demonstrated that various extracts and isolated compounds from Isodon species exhibit significant biological activities. For instance, extracts of Isodon japonicus have been shown to have strong antibiotic effects against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[2]. Furthermore, other diterpenoids isolated from Isodon species, such as isodocarpin, nodosin, and oridonin, have demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against certain bacterial strains[3]. This provides a strong rationale for investigating the antibacterial potential of this compound.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following tables are presented as templates for how such data would be structured.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Bacillus subtilis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

Table 2: Zone of Inhibition Diameters for this compound

| Bacterial Strain | Gram Stain | Concentration (µ g/disk ) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Positive | Data not available | Data not available |

| Bacillus subtilis | Positive | Data not available | Data not available |

| Escherichia coli | Negative | Data not available | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available | Data not available |

Experimental Protocols for Preliminary Antibacterial Screening

The following are detailed, standardized protocols for determining the antibacterial activity of a novel compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound) stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Bacterial cultures in mid-logarithmic growth phase.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Positive control antibiotic (e.g., Gentamicin).

-

Negative control (broth and inoculum only).

-

Sterility control (broth only).

-

Multichannel pipette.

-

Incubator.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium across the wells of the microtiter plate.

-

Inoculate each well (except the sterility control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive and negative controls on each plate.

-

Seal the plates and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay for Zone of Inhibition

This method assesses the extent of microbial growth inhibition by an antimicrobial agent.

Materials:

-

Test compound solution.

-

Sterile filter paper disks (6 mm diameter).

-

Bacterial cultures in the mid-logarithmic growth phase.

-

Sterile agar plates (e.g., Mueller-Hinton Agar).

-

Positive control antibiotic disks.

-

Negative control disks (impregnated with solvent).

-

Sterile swabs.

-

Incubator.

-

Calipers or a ruler.

Procedure:

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Uniformly streak the bacterial suspension over the entire surface of the agar plate using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper disks with a known concentration of the test compound and allow the solvent to evaporate.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar.

-

Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

-

Measure the diameter of the clear zone of no growth around each disk in millimeters.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical progression of a preliminary antibacterial screening.

Caption: Workflow for Broth Microdilution Assay.

Caption: Workflow for Agar Disk Diffusion Assay.

References

Methodological & Application

Protocol for the Extraction of Excisanin B from Isodon japonicus

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the extraction and isolation of Excisanin B, an ent-kaurane diterpenoid, from the aerial parts of Isodon japonicus. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient isolation of this bioactive compound.

Introduction

Isodon japonicus, a perennial herb, is a rich source of various ent-kaurane diterpenoids, which have demonstrated a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This compound is one such diterpenoid isolated from this plant. This protocol details the necessary steps for its extraction, fractionation, and purification.

Experimental Protocol

The following protocol is a comprehensive procedure for the isolation of this compound from the dried aerial parts of Isodon japonicus.

1. Plant Material Preparation

-

Drying: Air-dry the freshly collected aerial parts of Isodon japonicus in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol at room temperature. The standard procedure involves three successive extractions to ensure the exhaustive removal of bioactive compounds.

-

For each extraction, fully immerse the plant material in the solvent and allow it to stand for a minimum of 24 hours with occasional agitation.

-

-

Concentration:

-

Following the final extraction, filter the combined ethanolic extracts to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

3. Fractionation

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity. This process separates compounds based on their differential solubility.

-

Begin by partitioning with n-hexane to remove nonpolar constituents such as fats and waxes.

-

Subsequently, partition the aqueous layer with ethyl acetate. The ent-kaurane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Separate and concentrate the ethyl acetate fraction under reduced pressure to obtain a dried residue.

-

4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-